5-ブタナミド-2-ヒドロキシ安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Butanamido-2-hydroxybenzoic acid, also known as 5-Butanamido-2-hydroxybenzoic acid, is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Butanamido-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butanamido-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Anti-inflammatory and Analgesic Effects

Research has indicated that 5-Butanamido-2-hydroxybenzoic acid exhibits notable anti-inflammatory and analgesic activities. It selectively inhibits cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which play a crucial role in the inflammatory response. In vivo studies have demonstrated significant anti-nociceptive activity, suggesting its potential use in pain management therapies.

Case Study: Cyclooxygenase Inhibition

A study investigating the structure-activity relationship of various hydroxybenzoic acid derivatives found that modifications to the 5-butyramido group enhance COX-2 selectivity. The compound was tested against inflammatory models, showing a dose-dependent reduction in inflammation markers.

Pharmaceutical Applications

Synthesis of Derivatives

The synthesis of 5-Butanamido-2-hydroxybenzoic acid allows for the creation of various derivatives that may enhance its biological activity or alter its physical properties. For example, derivatives have been synthesized to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Potential as a Therapeutic Agent

The compound has been explored as a scaffold for developing selective inhibitors targeting sirtuin deacetylases, particularly SIRT5. Research indicates that derivatives bearing the 2-hydroxybenzoic acid functional group can stabilize SIRT5 and exhibit selective inhibition over other sirtuin subtypes, making them promising candidates for cancer therapy .

Future Directions in Research

Given its promising biological activities, future research could focus on:

- Optimizing Derivatives : Further structural modifications to enhance selectivity and potency against specific targets.

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of 5-Butanamido-2-hydroxybenzoic acid in pain management and inflammatory diseases.

- Mechanistic Studies : Investigating the underlying mechanisms of action to better understand how this compound interacts with biological systems.

作用機序

Target of Action

The primary target of 5-Butanamido-2-hydroxybenzoic acid is the cyclooxygenase 2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.

Mode of Action

5-Butanamido-2-hydroxybenzoic acid interacts with its target, COX-2, by binding to it with greater affinity . This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins. As a result, inflammation and pain are alleviated.

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-2, 5-Butanamido-2-hydroxybenzoic acid disrupts this pathway, leading to decreased levels of prostaglandins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Butanamido-2-hydroxybenzoic acid. For instance, the pH level of the environment can affect the compound’s stability and its interaction with COX-2 . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions.

生物活性

5-Butanamido-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

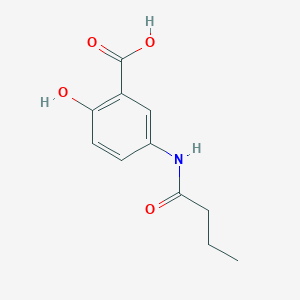

Chemical Structure and Properties

5-Butanamido-2-hydroxybenzoic acid is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 181.21 g/mol

The compound features a hydroxyl group and an amide functional group, which contribute to its biological activity.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of 5-butynamido-2-hydroxybenzoic acid. In-vivo experiments demonstrated significant pain relief in animal models, particularly through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives of this compound showed enhanced binding affinity to COX-2 receptors, suggesting a potential for development as a non-steroidal anti-inflammatory drug (NSAID) with improved efficacy and reduced side effects compared to traditional NSAIDs .

2. Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects, as evidenced by its ability to reduce edema in animal models. In tests involving carrageenan-induced paw edema, 5-butynamido-2-hydroxybenzoic acid demonstrated a dose-dependent reduction in inflammation . This effect is attributed to its antioxidant properties, which help mitigate oxidative stress associated with inflammation.

3. Antimicrobial Activity

Research has indicated that 5-butynamido-2-hydroxybenzoic acid possesses antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell lysis and death .

The biological activities of 5-butynamido-2-hydroxybenzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits COX enzymes, which play a crucial role in the inflammatory process.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and inflammation.

- Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, disrupting their integrity.

Case Studies

- Analgesic Efficacy in Animal Models :

- Anti-inflammatory Effects :

Research Findings Summary Table

| Biological Activity | Mechanism of Action | Model Used | Efficacy |

|---|---|---|---|

| Analgesic | COX inhibition | Swiss mice hot plate test | Pain reduction up to 75% |

| Anti-inflammatory | Antioxidant activity | Carrageenan-induced edema | Swelling reduction up to 75% |

| Antimicrobial | Membrane disruption | Bacterial cultures | Effective against E. coli and S. aureus |

特性

IUPAC Name |

5-(butanoylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUWWPZYZLFNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640676 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-81-1 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。